molecular formula C8H10N2O B155408 N'-Hydroxy-3-methylbenzenecarboximidamide CAS No. 40067-82-1

N'-Hydroxy-3-methylbenzenecarboximidamide

Cat. No. B155408
CAS RN: 40067-82-1
M. Wt: 150.18 g/mol
InChI Key: KJMNPGUHEUTHMR-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-methylbenzenecarboximidamide is a compound that is structurally related to various hydroxybenzamide derivatives. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and relevance from related research. For instance, N-hydroxyphthalimide (NHPI) is a known catalyst in alkane oxidation reactions , and similar N-hydroxy derivatives have been studied for their potential in organic synthesis and catalysis .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate benzamide with a hydroxylating agent or the direct functionalization of a benzene derivative. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N'-Hydroxy-3-methylbenzenecarboximidamide would likely involve the introduction of a hydroxy group into a suitable 3-methylbenzenecarboximidamide precursor.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the structure of N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine was determined using this method . The molecular structure of N'-Hydroxy-3-methylbenzenecarboximidamide would likely show a planar benzene ring with a hydroxy group and a carboximidamide moiety attached to it.

Chemical Reactions Analysis

Compounds with N-hydroxy groups, such as NHPI, are known to participate in various chemical reactions, including oxidation processes. NHPI, combined with cobalt catalysts, has been used for the aerobic oxidation of cycloalkanes and alkylbenzenes . The N'-Hydroxy-3-methylbenzenecarboximidamide could potentially act as an intermediate or catalyst in similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-Hydroxy-3-methylbenzenecarboximidamide can be predicted based on related compounds. For example, the solubility, melting point, and stability can be inferred from similar N-hydroxy derivatives. The vibrational assignments of related compounds have been studied to understand their spectroscopic properties . The compound's reactivity in catalytic systems, such as in the synthesis of hydroperoxides , could also be indicative of its chemical behavior.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Researchers have synthesized various biologically active compounds from substituted hydroxybenzenes, demonstrating significant anti-inflammatory activity with lower ulcerogenic activity than standard drugs. This indicates potential applications in developing new anti-inflammatory agents (Khanum et al., 2008).

Chemical Reaction Mechanisms

Studies on the oxidation of alkylaromatic hydrocarbons to hydroperoxides with oxygen in the presence of N-hydroxyimides in ionic liquids as solvents have shown that organic solvents could be replaced by ionic liquids. This not only provides insights into the reaction mechanisms but also suggests applications in green chemistry and environmentally friendly solvents (Dobras & Orlińska, 2018).

Catalytic Systems for Oxidation Reactions

A novel catalytic system combining N-Hydroxyphthalimide (NHPI) with Co(acac)(n) has been developed for alkane oxidation with molecular oxygen. This system is efficient for the aerobic oxidation of cycloalkanes and alkylbenzenes under mild conditions, leading to the formation of cycloalkanones, dicarboxylic acids, and ketones. This work highlights the potential for developing new catalytic systems for oxidation reactions, which are crucial in organic synthesis (Ishii et al., 1996).

Biological Activities and Interactions

Schiff base compounds synthesized from N'-substituted benzohydrazide and sulfonohydrazide derivatives, including those similar in structure to N'-Hydroxy-3-methylbenzenecarboximidamide, have been studied for their antimicrobial, antioxidant, cytotoxic, enzymatic activities, and interaction with DNA. Such compounds exhibit remarkable activities across these areas, suggesting their potential as bioactive molecules in pharmaceutical applications (Sirajuddin et al., 2013).

Safety And Hazards

“N’-Hydroxy-3-methylbenzenecarboximidamide” is classified as an irritant . It has a hazard code of Xi and risk statements of 36/37/38-36 . Safety measures include avoiding contact with skin and eyes .

properties

IUPAC Name

N'-hydroxy-3-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMNPGUHEUTHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-3-methylbenzenecarboximidamide

CAS RN

40067-82-1
Record name N-Hydroxy-3-methylbenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40067-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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